molecular formula C13H15BrN2 B13067034 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole

4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole

Cat. No.: B13067034
M. Wt: 279.18 g/mol
InChI Key: VIWXUWFMZCKXFZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole is a brominated pyrazole derivative serving as a versatile intermediate in medicinal chemistry and drug discovery research. The compound features a reactive bromomethyl group, which makes it a valuable electrophile for forming carbon-nitrogen and carbon-sulfur bonds through nucleophilic substitution reactions. This allows researchers to functionalize the core pyrazole structure or link it to other complex molecules, such as alkaloids or additional heterocyclic systems, to create novel compounds for biological evaluation . The 3,5-dimethylphenyl substituent on the pyrazole nitrogen is a common feature in pharmacologically active scaffolds. Pyrazole derivatives are extensively studied due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties . The presence of both the bromomethyl handle and the pyrazole core makes this compound particularly valuable for generating new chemical entities aimed at these therapeutic areas. Introducing halogen atoms and sulfur-containing fragments, such as thiazoles, through chemical modification is a established strategy to enhance the lipophilicity and biomembrane permeability of potential drug candidates, potentially amplifying their therapeutic effect . This compound is intended for use in synthetic organic chemistry research to develop new heterocyclic compounds. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

4-(bromomethyl)-1-(3,5-dimethylphenyl)-3-methylpyrazole

InChI

InChI=1S/C13H15BrN2/c1-9-4-10(2)6-13(5-9)16-8-12(7-14)11(3)15-16/h4-6,8H,7H2,1-3H3

InChI Key

VIWXUWFMZCKXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(C(=N2)C)CBr)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring with methyl and 3,5-dimethylphenyl substituents is typically prepared by condensation of hydrazines with β-diketones or equivalent precursors. A common approach includes:

  • Step 1: Synthesis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole via cyclization of 3,5-dimethylphenyl-substituted β-diketones with methylhydrazine or hydrazine hydrate under acidic or neutral conditions. This method is supported by general pyrazole syntheses where hydrazine derivatives react with 1,3-dicarbonyl compounds to form substituted pyrazoles with high regioselectivity.

  • Step 2: Purification of the pyrazole intermediate by recrystallization or chromatography to ensure high purity for subsequent bromination.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 4-position of the pyrazole ring is introduced by selective bromination of the methyl group attached to the pyrazole nucleus. The typical methods include:

  • Radical Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) under controlled temperature conditions (0–60 °C) to selectively brominate the methyl group to bromomethyl without affecting other aromatic methyl groups.

  • Electrophilic Bromination: Using bromine in solvents like acetic acid or chloroform, carefully controlling reaction time and temperature to avoid over-bromination or substitution on the aromatic ring.

  • Alternative Reagents: Use of phosphorus tribromide (PBr3) or bromomethylating agents in the presence of base can also be employed to introduce bromomethyl groups selectively.

Industrial and Laboratory Scale Adaptations

  • Batch vs. Continuous Flow: Industrial synthesis may utilize continuous flow reactors for improved heat and mass transfer, enhancing selectivity and yield of bromomethylation steps.

  • Solvent and Base Selection: Solvents such as dichloromethane, chloroform, or acetic acid are common. Bases like triethylamine or pyridine may be used to neutralize generated acid and improve reaction control.

  • Purification: Post-reaction mixtures are typically neutralized and extracted with organic solvents. Drying agents such as sodium sulfate are used before evaporation and recrystallization to isolate pure product.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Notes
Pyrazole core synthesis 3,5-dimethylphenyl β-diketone + methylhydrazine 40–90 °C Ethanol, DMF Acidic or neutral medium preferred
Bromomethylation Br2 or NBS + radical initiator (AIBN) 0–60 °C Acetic acid, CHCl3 Controlled addition to avoid over-bromination
Neutralization and extraction NaOH or NaHCO3 Ambient DCM, ethyl acetate Multiple extractions for purity
Purification Recrystallization or chromatography Ambient to reflux Ethanol, hexane Ensures removal of impurities

Detailed Research Findings

  • A patent for pyrazole derivatives preparation describes cyclization of hydrazines with substituted diketones as a robust method yielding high purity pyrazoles, which can be further functionalized.

  • Bromination of methyl groups on heterocycles using NBS under radical conditions is well documented to afford bromomethyl substituents selectively, minimizing aromatic ring bromination.

  • Industrial processes emphasize the use of continuous flow and automated control to optimize bromination yields and reduce side reactions.

  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the regioselectivity of bromomethylation and the integrity of the 3,5-dimethylphenyl substituent.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Challenges
Pyrazole core synthesis Cyclization of β-diketones with methylhydrazine High regioselectivity, scalable Requires pure starting materials
Bromomethyl group introduction Radical bromination with NBS or Br2 Selective bromination, good yield Control of reaction conditions needed
Purification Neutralization, extraction, recrystallization High purity product Multiple steps increase time
Industrial adaptation Continuous flow bromination Improved control, scalability Equipment cost and complexity

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 4-methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole.

Scientific Research Applications

Structural and Coordination Chemistry

Crystal Structure Studies
Recent studies have highlighted the crystal structure of related pyrazole derivatives, which can inform the understanding of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole's bonding characteristics. The compound exhibits significant stacking interactions due to the presence of bromine on the phenyl ring, which may facilitate halogen bonding. This property is crucial for its role as a ligand in coordination complexes .

Ligand Properties
Brominated phenyl pyrazoles serve as effective ligands in the synthesis of molecular magnets. Their ability to influence structural and magnetic properties makes them valuable in developing new materials with specific magnetic characteristics . The steric effects introduced by substituents like bromine on the pyrazole ring contribute to the variability in coordination modes, enhancing their utility in coordination chemistry .

Medicinal Chemistry

Pharmaceutical Applications
The pyrazole moiety is a well-known scaffold in medicinal chemistry, often associated with various biological activities. Compounds containing pyrazole rings have been investigated for their potential as anti-inflammatory agents, analgesics, and antitumor drugs. The specific substitution patterns on the pyrazole ring can significantly affect biological activity and pharmacokinetics .

Case Studies
Research has shown that derivatives of pyrazoles exhibit promising results against specific cancer cell lines. For instance, modifications to the pyrazole structure can enhance selectivity and potency against tumor cells while minimizing toxicity to healthy cells. Such studies are critical for developing targeted therapies in oncology .

Material Science

Polymer Applications
In material science, compounds like this compound are being explored for their potential use in polymer formulations and coatings. The introduction of brominated pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanotechnology
The compound's unique chemical properties also lend themselves to applications in nanotechnology. Research indicates that incorporating pyrazole derivatives into nanoparticles can enhance drug delivery systems by improving bioavailability and targeting capabilities . This is particularly relevant in developing advanced therapeutic modalities.

Summary Table of Applications

Application AreaDescription
Coordination Chemistry Acts as a ligand in molecular magnets; influences structural and magnetic properties.
Medicinal Chemistry Potential anti-inflammatory and anticancer activities; modifications enhance efficacy.
Material Science Improves thermal stability and mechanical properties in polymers; used in advanced coatings.
Nanotechnology Enhances drug delivery systems through improved bioavailability and targeting capabilities.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in target proteins. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogs and Substituent Effects

The reactivity and properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features Reference
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole 1: 3,5-dimethylphenyl; 3: methyl; 4: bromomethyl ~292.16 (calc.) Bromomethyl enhances leaving-group ability; steric hindrance from dimethylphenyl N/A
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1: methyl; 3: trifluoromethyl; 4: bromo ~243.97 Electron-withdrawing CF3 group increases acidity; bromo substituent less reactive than bromomethyl
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole 1: phenyl; 3: hydroxyl; 4: bromo 239.07 Hydroxyl group increases polarity (PSA = 38.05); potential for hydrogen bonding
1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 1: 4-aminosulfonylphenyl; 5: p-fluorophenyl ~630.10 Sulfonamide and fluorophenyl groups enhance biological activity (e.g., enzyme inhibition)
4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide 4: bromophenyl hydrazine; 3: methyl ~367.25 Thioamide and hydrazine groups enable metal coordination; planar pyrazole ring

Physical and Spectral Properties

  • Crystal Packing : Pyrazole derivatives with planar rings (e.g., ) exhibit tight crystal packing via hydrogen bonding (N–H···S, N–H···O) and π-π interactions. The target compound’s dimethylphenyl group may disrupt such packing, reducing melting points compared to analogs like 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole .
  • Polarity : The absence of polar groups (e.g., -OH, -SO2NH2) in the target compound likely results in lower water solubility than hydroxyl- or sulfonamide-containing analogs .

Key Research Findings

Synthetic Versatility : Bromomethyl-substituted pyrazoles are pivotal in constructing complex heterocycles. For example, copper-catalyzed coupling () or thiosemicarbazide reactions () can yield derivatives with tailored electronic properties .

Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., CF3 in ) enhance stability but may reduce reactivity, whereas bromomethyl balances reactivity and stability .

Crystallography : Pyrazole rings in analogs (e.g., ) show dihedral angles <10° with aryl substituents, suggesting similar planarity for the target compound, which could aid in co-crystal engineering .

Biological Activity

4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromomethyl group and a dimethyl-substituted phenyl ring. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure

The chemical formula of this compound is C13H15BrN2C_{13}H_{15}BrN_2 with a molecular weight of 279.18 g/mol. The presence of bromine and methyl groups influences its reactivity and biological interactions.

Pharmacological Properties

Recent studies have highlighted various pharmacological properties associated with pyrazole derivatives, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit significant antitumor effects. For instance, compounds with similar structural features have shown cytotoxicity against various cancer cell lines, suggesting that the presence of the dimethylphenyl group may enhance this activity through specific interactions with cellular targets .
  • Anti-inflammatory Effects : Some pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antibacterial Activity : The antibacterial potential of pyrazole derivatives has also been documented. Compounds with electron-donating groups on the phenyl ring tend to show enhanced activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, the inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of signaling pathways such as p53 and MAPK .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, including:

  • Anticancer Activity : A study reported that a related pyrazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7), indicating potent anticancer activity .
  • Anti-inflammatory Studies : Research demonstrated that a structurally similar compound significantly reduced edema in animal models when administered at specific doses, showcasing its potential as an anti-inflammatory agent .
  • Antibacterial Testing : In vitro tests revealed that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant bacterial strains .

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines Reference
Anticancer12.5HeLa
Anti-inflammatory15.0Animal Model
Antibacterial8.0E. coli

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